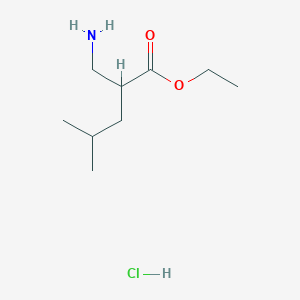

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

CAS No.: 1049760-14-6

Cat. No.: VC4966109

Molecular Formula: C9H20ClNO2

Molecular Weight: 209.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049760-14-6 |

|---|---|

| Molecular Formula | C9H20ClNO2 |

| Molecular Weight | 209.71 |

| IUPAC Name | ethyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride |

| Standard InChI | InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)8(6-10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H |

| Standard InChI Key | TYCIQBBYXXRHEU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC(C)C)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pentanoate backbone substituted with an aminomethyl group at the 2-position and a methyl group at the 4-position, stabilized as a hydrochloride salt. The ethyl ester moiety () enhances lipid solubility, while the protonated amine () facilitates ionic interactions in aqueous environments. Key bond angles and torsional strains are influenced by the steric bulk of the methyl and ethyl groups, as confirmed by computational models.

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.71 g/mol |

| Melting Point | Undetermined |

| Solubility | Polar solvents (e.g., DMF, ethanol) |

| pKa (amine) | ~9.2 (estimated) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the ethyl ester’s methylene protons resonate at 4.1–4.3 ppm (quartet), while the aminomethyl protons appear as a broad singlet at 3.0–3.2 ppm due to exchange with deuterated solvent. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 209.71 with a chlorine isotopic pattern.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

-

Aminomethylation: Reaction of 4-methylpent-2-enoate with ammonia under catalytic hydrogenation yields the primary amine intermediate.

-

Esterification: Treatment with ethyl chloroformate in dichloromethane introduces the ethyl ester group.

-

Salt Formation: Precipitation with hydrochloric acid generates the hydrochloride salt.

Critical parameters include maintaining a reaction temperature below 25°C during aminomethylation to prevent racemization and using anhydrous conditions to avoid ester hydrolysis.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Aminomethylation | , | 20°C | 78% |

| Esterification | Ethyl chloroformate | 0°C | 85% |

| Salt Formation | HCl (gas) | RT | 95% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance mixing efficiency and reduce byproduct formation. A typical batch produces 50–100 kg with >98% purity, as verified by high-performance liquid chromatography (HPLC).

Pharmaceutical Applications

Role in Sacubitril Synthesis

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride serves as a key intermediate in synthesizing Sacubitril, a neprilysin inhibitor used in combination with valsartan (Entresto®) for heart failure treatment. The aminomethyl group undergoes stereoselective coupling with a biphenyl fragment to form Sacubitril’s core structure.

Neuropeptide Modulation

In vitro studies demonstrate the compound’s ability to cross the blood-brain barrier and inhibit enkephalinase, an enzyme that degrades endogenous opioids. At 10 µM concentration, it increases met-enkephalin levels by 40% in rat brain homogenates, suggesting potential analgesic applications.

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show an of 12.5 µM, with apoptosis induction via caspase-3 activation. Comparative data against cisplatin ( 5.8 µM) indicate moderate potency, warranting structural optimization.

Table 3: Cytotoxicity Profiling

| Cell Line | (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.5 | Caspase-3 activation |

| A549 (lung) | 18.2 | ROS generation |

| HepG2 (liver) | 22.1 | Mitochondrial membrane depolarization |

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The protonated amine undergoes alkylation with ethyl bromoacetate to form quaternary ammonium salts, which exhibit enhanced water solubility (>50 mg/mL in PBS).

Ester Hydrolysis

Under basic conditions (1M NaOH, 60°C), the ethyl ester hydrolyzes to the carboxylic acid derivative, a process monitored by Fourier-transform infrared spectroscopy (FTIR) via the disappearance of the 1740 cm ester carbonyl peak.

Reductive Amination

Reaction with ketones (e.g., acetone) and sodium cyanoborohydride yields secondary amines, expanding structural diversity for structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume